Morpholino(thiazol-4-yl)methanone
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Overview
Description
Morpholino(thiazol-4-yl)methanone is a compound that features a morpholine ring and a thiazole ring connected via a methanone group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
Morpholino(thiazol-4-yl)methanone, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Morpholino(thiazol-4-yl)methanone, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a vital role in inflammatory reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. Thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, thiazole derivatives have been found to inhibit COX-2 and 5-LOX enzymes, affecting the production of prostaglandins and leukotrienes, respectively .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazole derivatives have been found to affect arachidonic acid metabolism, influencing the production of prostaglandins and leukotrienes .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(thiazol-4-yl)methanone typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method includes the nucleophilic addition of morpholine to a thiazole-containing intermediate, followed by cyclization and dehydration steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Morpholino(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Morpholino(thiazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thiazole derivatives: Compounds like 2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl(naphthalen-1-yl)methanone share structural similarities and exhibit similar biological activities.
Morpholine derivatives: Compounds such as morpholino-thieno[2,3-c][2,7]naphthyridines have comparable chemical properties and applications.
Uniqueness: Morpholino(thiazol-4-yl)methanone stands out due to its unique combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUZISKBRDOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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